4-(2-Ethylhexyloxy)-2-hydroxybenzophenone
Overview
Description
4-(2-Ethylhexyloxy)-2-hydroxybenzophenone is an organic compound known for its applications in various fields, particularly in the formulation of sunscreens and other cosmetic products. This compound is a derivative of benzophenone, which is widely recognized for its ability to absorb ultraviolet (UV) light, thereby protecting the skin from harmful UV radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylhexyloxy)-2-hydroxybenzophenone typically involves the reaction of 2-hydroxybenzophenone with 2-ethylhexanol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of the benzophenone reacts with the alcohol group of 2-ethylhexanol to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Ethylhexyloxy)-2-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzophenone derivatives.
Scientific Research Applications
4-(2-Ethylhexyloxy)-2-hydroxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a UV absorber in various chemical formulations to prevent degradation by UV light.
Biology: Studied for its potential protective effects against UV-induced DNA damage.
Medicine: Investigated for its role in preventing skin cancer by blocking harmful UV radiation.
Industry: Widely used in the cosmetic industry, particularly in sunscreens, to protect the skin from UV rays.
Mechanism of Action
The primary mechanism of action of 4-(2-Ethylhexyloxy)-2-hydroxybenzophenone is its ability to absorb UV radiation. The compound absorbs UV light and undergoes a photochemical reaction that dissipates the energy as heat, thereby preventing the UV light from penetrating the skin and causing damage. The molecular targets include the DNA in skin cells, which is protected from UV-induced mutations.
Comparison with Similar Compounds
Benzophenone-3 (Oxybenzone): Another UV absorber used in sunscreens.
Benzophenone-4 (Sulisobenzone): A water-soluble UV absorber.
Ethylhexyl Methoxycinnamate: A UVB absorber used in sunscreens.
Uniqueness: 4-(2-Ethylhexyloxy)-2-hydroxybenzophenone is unique due to its specific structure, which provides a broad spectrum of UV absorption. Its ethylhexyloxy group enhances its solubility in oils, making it particularly suitable for use in cosmetic formulations.
Properties
IUPAC Name |
[4-(2-ethylhexoxy)-2-hydroxyphenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-3-5-9-16(4-2)15-24-18-12-13-19(20(22)14-18)21(23)17-10-7-6-8-11-17/h6-8,10-14,16,22H,3-5,9,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXIKWJMGICOAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948382 | |
Record name | {4-[(2-Ethylhexyl)oxy]-2-hydroxyphenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50948382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2549-90-8 | |
Record name | [4-[(2-Ethylhexyl)oxy]-2-hydroxyphenyl]phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2549-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-((2-Ethylhexyl)oxy)-2-hydroxyphenyl)phenylmethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {4-[(2-Ethylhexyl)oxy]-2-hydroxyphenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50948382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-((2-ETHYLHEXYL)OXY)-2-HYDROXYPHENYL)PHENYLMETHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UET5R68HV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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